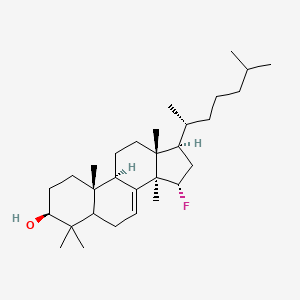

15-Fluorolanost-7-en-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

149714-21-6 |

|---|---|

Molecular Formula |

C30H51FO |

Molecular Weight |

446.735 |

IUPAC Name |

(3S,9R,10R,13R,14R,15S,17R)-15-fluoro-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H51FO/c1-19(2)10-9-11-20(3)23-18-25(31)30(8)22-12-13-24-27(4,5)26(32)15-16-28(24,6)21(22)14-17-29(23,30)7/h12,19-21,23-26,32H,9-11,13-18H2,1-8H3/t20-,21+,23-,24?,25+,26+,28-,29-,30-/m1/s1 |

InChI Key |

DIRJJJMZAYBRJP-FZRVPXSCSA-N |

SMILES |

CC(C)CCCC(C)C1CC(C2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)F |

Synonyms |

15-fluorolanost-7-en-3-ol |

Origin of Product |

United States |

Synthetic Methodologies for 15 Fluorolanost 7 En 3 Ol

Retrosynthetic Analysis of the 15-Fluorolanostane Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. This process helps to identify potential synthetic pathways and key strategic bond formations.

For the 15-fluorolanostane core, the analysis begins by identifying the most synthetically challenging feature, the C-F bond.

Disconnection of the C-F bond: The primary retrosynthetic disconnection targets the carbon-fluorine bond at the C-15 position. This transformation, termed a functional group interconversion (FGI), suggests a precursor molecule where the fluorine is replaced by a more synthetically accessible functional group, such as a hydroxyl (-OH) group. This leads back to a key precursor, lanost-7-en-3,15-diol .

Further Functional Group Interconversion: The 15-hydroxyl group can be envisioned as arising from the reduction of a ketone. This FGI points to 15-oxolanost-7-en-3β-ol as an earlier-stage intermediate. Introducing a carbonyl group is a common strategy for enabling further functionalization of a carbon skeleton.

Simplification of the Lanostane (B1242432) Skeleton: The complex tetracyclic lanostane framework itself can be traced back to the naturally occurring triterpenoid, lanosterol (B1674476) . The biosynthesis of lanosterol from squalene (B77637) oxide provides a blueprint for its chemical synthesis, involving a complex series of cyclizations and rearrangements. libretexts.org The synthetic pathway to 15-fluorolanost-7-en-3-ol leverages a pre-existing lanostane derivative, lanost-7-en-3β-ol , as a practical starting point, which can be prepared according to established methods.

This retrosynthetic strategy highlights that the core challenge is not the construction of the lanostane skeleton itself, but the precise and stereoselective introduction of the fluorine atom at the C-15 position of a functionalized lanostane precursor.

Stereoselective Fluorination Strategies at the C-15 Position

The introduction of a fluorine atom onto a complex steroidal scaffold with specific stereochemistry requires carefully chosen methods.

Direct Fluorination Approaches

Direct fluorination involves the substitution of a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond, often using powerful reagents like elemental fluorine. While this method can be efficient for simpler molecules, its application to complex structures like the lanostane core is fraught with challenges. The primary obstacle is the lack of regioselectivity; the lanostane skeleton possesses numerous C-H bonds, and achieving selective fluorination at only the C-15 position is difficult without a directing group. Consequently, this approach is not the preferred method for the targeted synthesis of this compound.

Precursor Functionalization and Fluorine Introduction

A more controlled and widely used strategy involves functionalizing the desired position (C-15) with a suitable leaving group, typically a hydroxyl group, which is then displaced by a fluoride (B91410) nucleophile. This dehydroxyfluorination approach offers excellent control over both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of the newly introduced fluorine atom.

In the synthesis of this compound, the key precursor is 3β-benzoyloxylanost-7-en-15α-ol . The fluorine atom is introduced by treating this alcohol with diethylaminosulfur trifluoride (DAST). researchgate.net DAST is a common reagent used for converting alcohols to alkyl fluorides. researchgate.netthieme-connect.de The reaction mechanism can be complex and the resulting stereochemistry (inversion or retention of configuration) depends heavily on the substrate and reaction conditions. researchgate.netlookchem.com

Total Synthesis Pathways of this compound

The total synthesis of this compound is a multi-step process that relies on strategic use of protecting groups and stereocontrolled reactions.

Key Intermediates and Protecting Group Strategies

The synthesis begins with a derivative of lanosterol, capitalizing on the readily available steroidal backbone.

Starting Material and Protection: The synthesis commences with lanost-7-en-3β-ol . The hydroxyl group at the C-3 position is reactive and could interfere with subsequent chemical transformations. To prevent this, it is "protected" by converting it into a benzoate (B1203000) ester. This reaction yields 3β-benzoyloxylanost-7-ene . The benzoyl group is chosen because it is stable under the conditions required for the upcoming fluorination step but can be selectively removed later in the synthesis. uni-muenchen.de

Introduction of the 15-ol Functionality: The next crucial step is the introduction of a hydroxyl group at the C-15 position. This is achieved through a multi-step sequence that first introduces a keto group at C-15 to form 15-oxolanost-7-en-3β-yl benzoate , which is then stereoselectively reduced to the desired alcohol, 3β-benzoyloxylanost-7-en-15α-ol . lookchem.com This alcohol is the key intermediate for the fluorination reaction.

Fluorination and Deprotection: The 15α-hydroxyl group of the protected intermediate is then converted to a 15α-fluoro group using DAST, yielding 3β-benzoyloxy-15α-fluorolanost-7-ene . lookchem.com In the final step, the benzoyl protecting group at C-3 is removed by reduction with lithium aluminum hydride (LiAlH₄) to furnish the target molecule, 15α-fluorolanost-7-en-3β-ol .

Stereochemical Control and Regioselectivity in Synthesis

Achieving the correct regiochemistry and stereochemistry is paramount in the synthesis of bioactive molecules.

Regioselectivity: The regioselectivity of the fluorination is precisely controlled by synthesizing a precursor that is already functionalized at the desired C-15 position. By introducing the hydroxyl group at C-15 first, the subsequent fluorination is directed exclusively to that site.

Analog Synthesis and Structural Diversification Efforts for Research Probes

The synthesis of analogs of naturally occurring sterols, such as lanosterol, is a critical strategy in chemical biology for developing research probes. These probes are instrumental in studying the function and mechanism of enzymes involved in sterol biosynthesis. By systematically modifying the sterol scaffold, researchers can create molecules that act as inhibitors, substrates, or reporters to elucidate complex biological pathways. ugr.esnih.gov The introduction of fluorine into the lanostane skeleton has proven to be a particularly effective approach for creating potent and specific enzyme inhibitors. nih.govresearchgate.net

Design Principles for Fluorinated Lanostane Analogs

The strategic incorporation of fluorine into lanostane analogs is guided by several key principles aimed at modulating their biological activity. Fluorine's unique properties, including its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, are leveraged to create potent and selective enzyme inhibitors. nih.govresearchgate.netnih.govencyclopedia.pub

A primary design strategy is the use of fluorine as a bioisostere for a hydrogen atom or a hydroxyl group at a specific position on the sterol. nih.gov This substitution can profoundly alter the molecule's electronic properties and metabolic stability. A key objective is to block specific metabolic transformations. For instance, placing a fluorine atom at a site of enzymatic hydroxylation can render the molecule resistant to that metabolic step, leading to the accumulation of the fluorinated analog and the inhibition of the downstream pathway. rsc.orgunc.edu This approach is central to the design of mechanism-based inhibitors, where the fluorinated analog is processed by the target enzyme to a reactive species that irreversibly inactivates the enzyme. nih.gov

In the context of lanosterol metabolism, a major pathway is its conversion to cholesterol, which involves a series of enzymatic steps, including demethylation at the C14α position by the enzyme lanosterol 14α-methyl demethylase (P-450DM). nih.gov The design of 15α-fluorolanost-7-en-3-ol is a direct application of these principles. The 15α-fluoro substitution is specifically intended to interrupt the complete demethylation cycle catalyzed by P-450DM. While the analog can act as a substrate for the initial steps of the demethylase, the presence of the fluorine at the 15-position is designed to block the subsequent metabolic conversions that would normally lead to cholesterol. nih.gov

Furthermore, fluorination can be employed to enhance the intrinsic biological activity of a molecule. For example, studies on various lanosterol derivatives have shown that the introduction of a fluorine atom at the 2-position of the A ring can enhance the molecule's potency in other biological contexts, such as reversing protein aggregation. nih.govacs.org The strong electron-withdrawing nature of fluorine can also influence the reactivity of nearby functional groups, which can be exploited in the design of transition-state analog inhibitors. nih.gov

The table below summarizes key design principles for fluorinated lanostane analogs.

| Design Principle | Rationale | Example Application |

| Metabolic Blocking | The strong C-F bond prevents enzymatic hydroxylation or other modifications at the fluorinated position. | 15α-fluorination to block lanosterol 14α-methyl demethylase. nih.gov |

| Bioisosterism | Fluorine's size allows it to mimic hydrogen or hydroxyl groups, facilitating binding to the enzyme's active site. nih.govencyclopedia.pub | General strategy in sterol-based inhibitor design. |

| Electronic Modulation | High electronegativity alters the electronic nature of the molecule, potentially stabilizing or destabilizing reaction intermediates. nih.gov | Influencing carbocation formation during enzymatic reactions. researchgate.net |

| Potency Enhancement | Fluorine substitution can lead to more favorable interactions with the target enzyme, increasing inhibitory potency. | 2-fluorination of lanosterol derivatives has been shown to enhance biological activity. nih.govacs.org |

| Mechanism-Based Inhibition | The fluorinated analog is converted by the enzyme into a reactive species that causes irreversible inhibition. nih.govresearchgate.net | Creating "suicide substrates" for specific enzymes in the sterol pathway. |

Synthetic Routes to Structurally Related Fluorinated Sterols

The synthesis of fluorinated sterols, including this compound, often involves the introduction of fluorine at a late stage onto a pre-formed sterol skeleton. A common and effective method for this transformation is deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST).

The synthesis of 15α-fluorolanost-7-en-3-ol has been described starting from 3β-benzoyloxylanost-7-en-15α-ol. In this route, the hydroxyl group at the 15α-position is replaced by fluorine using DAST. The benzoyl protecting group at the 3β-position is subsequently removed, typically by reduction with a reagent like lithium aluminum hydride (LAH), to yield the final product, 15α-fluorolanost-7-en-3-ol.

A general scheme for this type of synthesis is presented below: Step 1: Fluorination of a hydroxylated lanostane precursor.

3β-benzoyloxylanost-7-en-15α-ol is reacted with diethylaminosulfur trifluoride (DAST) in an appropriate solvent. This reaction substitutes the 15α-hydroxyl group with a fluorine atom to yield 3β-benzoyloxy-15α-fluorolanost-7-ene.

Step 2: Deprotection.

The benzoyl protecting group on the 3β-hydroxyl is removed from 3β-benzoyloxy-15α-fluorolanost-7-ene using a reducing agent such as lithium aluminum hydride (LAH) in a solvent like diethyl ether. This step affords the target molecule, 15α-fluorolanost-7-en-3-ol.

The diversification of fluorinated sterols extends beyond the 15-position. Researchers have developed synthetic routes to introduce fluorine at various other positions on the sterol nucleus and side chain to probe different aspects of enzyme function and biological activity. For instance, the synthesis of 2-fluorinated lanosterol derivatives has been accomplished to enhance biological efficacy in contexts other than cholesterol synthesis inhibition. nih.govacs.org Similarly, modifications to the side chain, including the introduction of fluorine at the 25-position, have been explored. nih.govacs.org

The synthesis of other fluorinated sterols often employs similar strategies, with DAST and its analogs being common reagents for the conversion of hydroxyl groups to fluoro groups. researchgate.net However, the specific reaction conditions and the choice of protecting groups are crucial for achieving the desired regioselectivity and stereoselectivity, as the reactivity of different hydroxyl groups on the sterol scaffold can vary significantly.

Biochemical Investigations of 15 Fluorolanost 7 En 3 Ol

Interaction with Sterol Biosynthesis Enzymes

15-Fluorolanost-7-en-3-ol interacts with key enzymes in the sterol biosynthesis pathway, serving as both an inhibitor and a substrate, thereby allowing for detailed examination of their functions.

Lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51), is a crucial enzyme in the conversion of lanosterol to cholesterol. wikipedia.orgwikipedia.org The interaction of this compound with this enzyme has been a subject of detailed study.

Research has demonstrated that 15α-fluorolanost-7-en-3β-ol acts as a competitive inhibitor of lanosterol 14α-demethylase (also referred to as sterol 14α-demethylase or SDM). nih.govcore.ac.ukmdpi.com However, its inhibitory effect is characterized as weak. nih.govmdpi.comsemanticscholar.org The affinity of the compound for the enzyme has been quantified, revealing its binding kinetics. nih.govcore.ac.ukmdpi.com

| Compound | Enzyme | Inhibition Type | Ki Value |

|---|---|---|---|

| 15α-Fluorolanost-7-en-3β-ol | Lanosterol 14α-Demethylase (CYP51) | Competitive | 315 μM nih.govcore.ac.ukmdpi.com |

Beyond simple inhibition, 15α-fluorolanost-7-en-3β-ol serves as a valuable mechanistic probe for CYP51. nih.govsemanticscholar.orglookchem.com It is not only an inhibitor but also a substrate for the demethylase enzyme. core.ac.uk Metabolic studies using hepatic microsomal CYP51 have shown that the enzyme converts 15α-fluorolanost-7-en-3β-ol into its corresponding aldehyde, 15α-fluoro-3β-hydroxylanost-7-en-32-al. nih.govcore.ac.ukmdpi.comsemanticscholar.org Crucially, the presence of the 15α-fluoro substitution acts as a metabolic block, preventing any further conversion of this product into subsequent cholesterol biosynthetic intermediates. nih.govcore.ac.ukmdpi.comsemanticscholar.org This specific and abrupt halt in the pathway makes the compound an effective tool for studying the steps catalyzed by CYP51.

The influence of this compound extends beyond CYP51 to another critical regulatory point in cholesterol synthesis: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. core.ac.ukchempedia.infowikipedia.orgtcichemicals.com This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which produces cholesterol. wikipedia.org

Studies have shown that 15α-fluorolanost-7-en-3β-ol can modulate the activity of HMG-CoA reductase. core.ac.uknih.govnih.govnih.gov When cultured cells are treated with this fluorinated lanosterol analogue, a decrease in both HMG-CoA reductase activity and the amount of immunoreactive enzyme protein is observed. core.ac.uk This effect, however, is not direct. It is dependent on the prior metabolic conversion of the sterol by CYP51. core.ac.uk The resulting product, an oxylanosterol, is responsible for the subsequent suppression of HMG-CoA reductase. core.ac.uk

| Compound | Target Enzyme | Observed Effect | Mechanism |

|---|---|---|---|

| 15α-Fluorolanost-7-en-3β-ol | HMG-CoA Reductase | Decreased activity and immunoreactive protein core.ac.uk | Requires metabolic conversion by CYP51 to an active oxylanosterol regulator core.ac.uk |

Studies on Lanosterol 14α-Demethylase (CYP51)

Enzyme Binding Kinetics and Affinities (e.g., Ki values)

Cellular Sterol Metabolism Perturbations in Model Systems

The biochemical interactions of this compound with isolated enzymes translate into significant perturbations of sterol metabolism within cellular models.

Experiments using cultured Chinese hamster ovary (CHO) cells have provided insight into the cellular consequences of treatment with 15α-fluorolanost-7-en-3β-ol. core.ac.uk In these cells, the compound's metabolic product effectively suppresses HMG-CoA reductase. core.ac.uk This was further confirmed using a mutant cell line deficient in lanosterol 14α-methyl demethylase; in these cells, the fluorosterol had no effect on HMG-CoA reductase, proving that metabolic activation by CYP51 is required for its suppressor activity. core.ac.uk

The mechanism of this suppression is post-transcriptional. core.ac.uk Treatment with the fluorinated sterol does not decrease the levels of HMG-CoA reductase mRNA. core.ac.uk Instead, the data suggest that the compound inhibits the synthesis of the enzyme protein, likely by reducing the translational efficiency of the existing mRNA. core.ac.uk This is distinct from the action of other oxysterols, as 15α-fluorolanost-7-en-3β-ol does not increase the rate of HMG-CoA reductase degradation. core.ac.uk The ultimate effect is a block in the cholesterol biosynthesis pathway, preventing the formation of downstream intermediates. nih.govmdpi.comsemanticscholar.org

Analysis of Downstream Metabolites in Research Models

The introduction of a fluorine atom at the C-15 position of the lanosterol scaffold significantly influences its metabolic fate. In studies using hepatic microsomal preparations, 15α-Fluorolanost-7-en-3β-ol serves as a substrate for the enzyme sterol 14α-demethylase (SDM), also known as CYP51. This enzyme initiates the oxidative removal of the 14α-methyl group, a critical step in the biosynthesis of cholesterol. mdpi.comwikipedia.org

The metabolic process converts 15α-Fluorolanost-7-en-3β-ol into its downstream metabolite, 15α-fluoro-3β-hydroxylanost-7-en-32-al. mdpi.com However, the presence of the highly electronegative fluorine atom at the 15α-position effectively halts further metabolic conversion. mdpi.com This blockage prevents the subsequent enzymatic steps required to produce cholesterol and other downstream sterol intermediates. mdpi.comguidetopharmacology.org The inhibition of crucial enzymes in sterol biosynthesis, such as SDM, leads to the accumulation of upstream precursor sterols and a depletion of essential end-products like ergosterol (B1671047) in fungi or cholesterol in mammals. nih.govnih.gov

| Precursor Compound | Enzyme | Observed Metabolite | Metabolic Outcome |

| 15α-Fluorolanost-7-en-3β-ol | Hepatic Microsomal Sterol 14α-demethylase (SDM/CYP51) | 15α-fluoro-3β-hydroxylanost-7-en-32-al | The 15α-fluoro substitution blocks further metabolic conversion into other cholesterol biosynthetic intermediates. mdpi.com |

Structure-Activity Relationship (SAR) Studies for Enzymatic Modulation

The biological activity of fluorinated lanosterol analogs is intrinsically linked to specific structural features that govern their interaction with target enzymes. For 15α-Fluorolanost-7-en-3β-ol, the key structural elements are the lanosterol backbone, which mimics the natural substrate, and the fluorine atom at the C-15 position, which modulates its inhibitory activity. mdpi.comtdl.org

The lanosterol framework allows the compound to be recognized and bind to the active site of enzymes like sterol 14α-demethylase (SDM). mdpi.comtdl.org However, the substitution of a hydrogen atom with a fluorine atom at the C-15 position significantly alters the electronic properties of the molecule. This modification is critical for its function as an enzyme inhibitor. Research has shown that 15α-Fluorolanost-7-en-3β-ol acts as a weak competitive inhibitor of SDM, with a reported inhibitor constant (Ki) value of 315 μM. mdpi.com

Broader studies on fluorinated sterols highlight the importance of the fluorine's position. For instance, fluorination at C-26 of lanosterol can produce a prodrug that, once metabolized, leads to a mechanism-based inactivator of sterol C24-methyltransferase (SMT), an enzyme absent in humans. nih.govnih.gov The strong electron-withdrawing nature of fluorine can destabilize cationic intermediates formed during the enzymatic reaction, which can favor irreversible covalent modification of the enzyme over the release of the product. mdpi.com The essentiality of features like the nuclear double bond location and the availability of an abstractable 15α-proton for demethylase activity also apply to the binding and mechanism of these inhibitors. researchgate.net

| Compound | Target Enzyme | Key Structural Features | Biological Activity (Ki / IC50) |

| 15α-Fluorolanost-7-en-3β-ol | Sterol 14α-demethylase (SDM) | Lanost-7-en-3-ol backbone, 15α-Fluoro group | Weak competitive inhibitor (Ki = 315 μM) mdpi.com |

| 26-Fluorolanosterol | Sterol C24-methyltransferase (SMT) | Lanosterol backbone, 26-Fluoro group | Prodrug for a mechanism-based inactivator nih.govnih.gov |

| 25-Azalanosterol (AZAL) | Sterol C24-methyltransferase (SMT) | Lanosterol backbone, Nitrogen at C-25 | Potent inhibitor (Ki = 14-54 nM) mdpi.com |

While specific crystallographic or detailed NMR conformational studies for this compound are not widely available, the influence of fluorine on the conformation of cyclic and steroidal molecules is well-documented. researchgate.netnih.gov The introduction of a fluorine atom can induce significant conformational biases due to stereoelectronic interactions, most notably the gauche effect. nih.govnih.gov

Elucidation of Essential Structural Features for Biological Interaction

Enzyme Inhibition Mechanisms and Molecular Interactions

The mechanism of enzyme inhibition by fluorinated lanosterol analogs can be either reversible or irreversible, depending on the compound's structure and the target enzyme. nih.govnih.gov 15α-Fluorolanost-7-en-3β-ol has been identified as a competitive inhibitor of sterol 14α-demethylase (SDM). mdpi.com Competitive inhibition is a form of reversible inhibition where the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. researchgate.net In this case, the inhibitor and substrate are in competition, and the inhibition can be overcome by increasing the substrate concentration.

In contrast, other fluorinated sterols have been designed as irreversible inhibitors, particularly as mechanism-based or "suicide" inactivators. nih.govdntb.gov.ua These compounds are initially processed by the enzyme as if they were a substrate. However, the enzymatic reaction converts the inhibitor into a highly reactive species that then forms a stable, covalent bond with an amino acid residue in the active site, permanently inactivating the enzyme. nih.govnih.gov For example, certain fluorinated sterols targeting sterol C24-methyltransferase (SMT) act as suicide inhibitors by forming a covalent complex with the enzyme after the initial binding and catalytic step. nih.gov The distinction between reversible and irreversible inhibition is critical and is often determined by time-dependent loss of enzyme activity and analysis of the partitioning between product turnover and enzyme inactivation. nih.govresearchgate.net

| Inhibitor Type | Mechanism of Action | Bonding | Example Compound Class |

| Reversible (Competitive) | Inhibitor binds non-covalently to the active site, competing with the substrate. | Non-covalent (hydrogen bonds, van der Waals forces) | 15α-Fluorolanost-7-en-3β-ol mdpi.com |

| Irreversible (Mechanism-Based) | Enzyme converts the inhibitor into a reactive species that covalently binds to the active site. | Covalent | 26-Fluorinated sterols targeting SMT nih.gov |

Based on available scientific literature, there is no evidence to suggest that this compound or related fluorinated lanosterol analogs function as allosteric modulators. The current body of research indicates that these compounds act as substrate-based inhibitors. Their structural similarity to the natural substrate, lanosterol, directs them to the enzyme's active site. mdpi.comnih.govtdl.org Their mechanism of action, whether as competitive reversible inhibitors or as mechanism-based irreversible inactivators, involves direct interaction with the catalytic machinery within the active site, rather than binding to a distinct allosteric site to modulate enzyme activity from a distance.

Substrate Mimicry and Active Site Engagement

The inhibitory action of 15α-fluorolanost-7-en-3β-ol is rooted in its ability to act as a substrate mimic for the endogenous sterol, lanosterol, within the active site of the enzyme lanosterol 14α-methyl demethylase (CYP51A1). core.ac.uknih.gov This enzyme is a critical component of the cholesterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol. The design of 15α-fluorolanost-7-en-3β-ol as an analogue of lanosterol allows it to be recognized and bound by the enzyme. core.ac.uk

Biochemical investigations have demonstrated that 15α-fluorolanost-7-en-3β-ol is a competitive inhibitor of lanosterol 14α-methyl demethylase. core.ac.uk This mode of inhibition indicates that the fluorinated sterol directly competes with the natural substrate, lanosterol, for binding at the enzyme's active site. The potency of this engagement is quantified by its inhibition constant (Kᵢ), which has been determined experimentally. core.ac.uk

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |

| 15α-fluorolanost-7-en-3β-ol | Lanosterol 14α-methyl demethylase | 315 µM | Competitive |

Table 1: Inhibition data for 15α-fluorolanost-7-en-3β-ol against lanosterol 14α-methyl demethylase. core.ac.uk

Beyond simple competitive binding, 15α-fluorolanost-7-en-3β-ol also acts as a substrate for the initial steps of the demethylation reaction. core.ac.uk The enzyme hydroxylates the 14α-methyl group, a necessary first step in its removal. However, the crucial feature of this analogue is the 15α-fluoro substitution. This fluorine atom acts as a metabolic block. core.ac.uk After the initial hydroxylation and subsequent oxidation to an aldehyde, the fluorine atom at the adjacent C15 position prevents the final deformylation step and the necessary rearrangement to form a Δ¹⁴ double bond, which is required for the completion of the demethylation cycle. core.ac.uk

Consequently, the metabolic conversion of 15α-fluorolanost-7-en-3β-ol is halted after its conversion to the corresponding 15α-fluoro-3β-hydroxylanost-7-en-32-aldehyde within the active site. core.ac.uk This effectively traps the enzyme and blocks the pathway, preventing further conversion to cholesterol biosynthetic intermediates. core.ac.uk This mechanism-based inhibition highlights a sophisticated level of active site engagement, where the compound is not merely a passive blocker but an active participant in the initial catalytic steps before causing a metabolic impasse. core.ac.ukchempedia.infoscispace.com

Computational and Theoretical Studies on 15 Fluorolanost 7 En 3 Ol

Molecular Docking Simulations with Target Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 15-Fluorolanost-7-en-3-ol, a primary target for such studies would be sterol 14α-demethylase (CYP51), an enzyme it is known to inhibit. benthamdirect.com

Ligand-Enzyme Binding Pose Prediction

Currently, there are no published studies detailing the specific binding pose of this compound within the active site of CYP51 or other potential enzyme targets. Such a study would involve preparing a 3D model of the compound and docking it into the crystal structure of the target enzyme to predict the most energetically favorable binding orientation.

Interaction Hotspot Identification

Without docking studies, the specific amino acid residues that form key interactions with this compound remain unidentified. Interaction hotspot analysis would typically follow a docking simulation to pinpoint the crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-enzyme complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a view of the dynamic nature of biological systems.

Conformational Dynamics of this compound in Solution

There is no available research on the conformational dynamics of this compound in a solution environment. Such simulations would reveal the flexibility of the molecule and its preferred shapes in a physiological-like setting, which can influence its ability to bind to a target.

Ligand-Protein Complex Stability and Dynamics

The stability and dynamic behavior of a potential this compound-protein complex have not been explored through MD simulations in the available literature. These simulations would be crucial for understanding how the compound affects the protein's structure and function upon binding and for assessing the durability of the interaction over time.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations can provide highly accurate information about the electronic structure of a molecule, which is fundamental to its reactivity and interactions. For this compound, QM studies could elucidate the effect of the fluorine atom on the molecule's electronic properties and its role in the inhibition of target enzymes. However, no such computational studies have been published.

Electronic Structure Analysis of the Fluorine Moiety

Detailed electronic structure analyses specifically for the fluorine moiety in this compound have not been published. However, the fundamental electronic properties of fluorine are well-understood and provide a basis for predicting its influence on the molecule. A fluorine atom possesses nine electrons with an electron configuration of 1s²2s²2p⁵. pearson.comwikipedia.orgquora.com This configuration makes fluorine the most electronegative element, meaning it has a strong tendency to attract electrons. wikipedia.org

When incorporated into a molecule like lanosterol (B1674476), the fluorine atom at the 15α-position would induce a significant localized negative electrostatic potential. This high electronegativity can lead to the formation of strong, polar covalent bonds with carbon. The carbon-fluorine bond is known for its high stability. wikipedia.org This electronic feature is critical in its biochemical interactions, as it can alter the molecule's binding affinity to enzyme active sites through modified electrostatic and steric interactions. In broader studies of fluorinated steroids, the introduction of fluorine has been shown to influence their biological activities, including anti-inflammatory and antineoplastic properties. nih.gov

Reaction Pathway Modeling for Enzymatic Transformations

Currently, there are no specific published studies on the reaction pathway modeling for the enzymatic transformations of this compound. However, experimental metabolic studies have indicated that it is a substrate for the enzyme sterol 14α-demethylase (SDM), also known as CYP51. ingentaconnect.comwikipedia.org This enzyme is a crucial component of the sterol biosynthesis pathway in both fungi and mammals. nih.govacs.org

Metabolic studies have shown that this compound is converted by hepatic microsomal SDM to 15α-fluoro-3β-hydroxylanost-7-en-32-al. ingentaconnect.com The presence of the 15α-fluoro substitution is reported to block further metabolic conversion into subsequent cholesterol biosynthetic intermediates. ingentaconnect.com This suggests that the fluorine atom, due to its strong electron-withdrawing nature, likely alters the electronic environment of the substrate, preventing the completion of the demethylation reaction sequence catalyzed by SDM. mdpi.com

Computational reaction pathway modeling, often employing methods like density functional theory (DFT), could elucidate the energetic barriers of the successive oxidative steps in the demethylation process. Such modeling on the fluorinated versus non-fluorinated lanosterol could quantify the destabilizing effect of the fluorine atom on the reaction intermediates, providing a theoretical basis for the observed metabolic block. Molecular dynamics simulations of the enzyme-substrate complex could further reveal how the fluorinated sterol or its metabolite interacts with active site residues, potentially leading to the inhibition of further processing. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

Direct QSAR modeling studies that include this compound in their dataset are not available in the current body of scientific literature. However, QSAR is a widely used computational technique to correlate the structural properties of chemical compounds with their biological activities. nih.gov Studies on other lanosterol derivatives and inhibitors of lanosterol 14α-demethylase provide a framework for how such models could be developed and what insights they might offer. ingentaconnect.comorientjchem.org

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for the biological activity of compounds like this compound would involve compiling a dataset of structurally related lanosterol derivatives with their corresponding measured inhibitory activities (e.g., IC₅₀ or Kᵢ values) against a specific target, such as SDM. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Enzyme Inhibitors

| Descriptor Class | Examples | Description |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, Principal Moments of Inertia | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the hydrophobicity of the molecule. |

| Topological | Connectivity indices | Describe the atomic connectivity within the molecule. |

This table presents a generalized list of descriptors commonly used in QSAR studies and is not based on a specific study of this compound.

Multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to generate a mathematical equation that relates a combination of these descriptors to the biological activity. jrespharm.com Such a model, once validated, could be used to predict the activity of new, unsynthesized lanosterol derivatives, thereby guiding the design of more potent inhibitors. ingentaconnect.comorientjchem.org

Identification of Descriptors Contributing to Potency

A key outcome of a QSAR study is the identification of the molecular descriptors that have the most significant impact on biological potency. For inhibitors of lanosterol 14α-demethylase, QSAR studies on other chemical series have highlighted the importance of both electronic and steric factors. ingentaconnect.com For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and dipole-dipole energy have been found to contribute to the inhibitory activity of certain SDM inhibitors. ingentaconnect.com

In the context of this compound, a QSAR study would likely reveal the quantitative contribution of the fluorine substitution. Descriptors related to electronegativity, local polarity, and the steric bulk at the 15-position would be expected to be significant. For example, a positive coefficient for an electronegativity descriptor would indicate that increasing the electron-withdrawing nature at that position enhances inhibitory potency. Conversely, steric descriptors might show an optimal size for substituents at this position. This information would be invaluable for the rational design of new, more effective inhibitors of cholesterol biosynthesis.

Advanced Analytical Techniques in the Research of 15 Fluorolanost 7 En 3 Ol

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are indispensable for probing the molecular characteristics and biological interactions of 15-Fluorolanost-7-en-3-ol. They provide detailed insights into its structure, how it changes shape, and its metabolic transformations.

Nuclear Magnetic Resonance (NMR) for Conformational and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of synthesized this compound. Following its synthesis, NMR is used to verify the chemical structure. For instance, after crystallization from isopropanol, NMR analysis can confirm the identity of the compound. core.ac.uk

Beyond simple confirmation, advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for detailed conformational analysis. These methods allow researchers to determine the three-dimensional shape of the sterol in solution and to observe how its conformation might change upon binding to its target enzyme, lanosterol (B1674476) 14α-methyl demethylase. By comparing the NMR spectra of the free ligand with the spectra of the ligand in the presence of the protein, researchers can identify the specific atoms on the sterol that are involved in the binding interaction.

Table 1: Illustrative NMR Data for Sterol Backbone Analysis

| Technique | Information Gained | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the proton environment. | Confirms the presence of key functional groups and their stereochemistry. |

| ¹³C NMR | Details the carbon skeleton of the molecule. | Verifies the lanost-7-en backbone and the position of the fluorine atom. |

| ¹⁹F NMR | Directly observes the fluorine atom. | Confirms the successful fluorination at the C-15 position. |

| NOESY | Identifies protons that are close in space. | Elucidates the 3D conformation of the sterol ring system and side chain. |

Mass Spectrometry (MS) for Metabolic Pathway Tracing

Mass spectrometry is a powerful tool for identifying and quantifying metabolites, making it essential for tracing the metabolic fate of this compound. High-resolution mass spectrometry can confirm the elemental composition of the parent compound; for this compound, the calculated molecular formula C₃₀H₅₁OF has a corresponding mass that can be precisely measured. core.ac.uk

When used to study metabolism, MS can identify the products formed when the compound is processed by enzymes. Research has shown that this compound is a substrate for the lanosterol 14α-methyl demethylase enzyme. core.ac.uk Metabolic studies using MS would reveal that the compound is converted to 15α-fluoro-3β-hydroxylanost-7-en-32-aldehyde. core.ac.uk Crucially, these studies also demonstrate that the fluorine substitution at the 15α-position prevents further metabolic steps that would normally lead to cholesterol, effectively blocking the pathway. core.ac.uk This blockage is a key aspect of its mechanism as an inhibitor of cholesterol biosynthesis. core.ac.uk

Table 2: Key Mass Spectrometry Data for this compound Metabolism

| Compound | Molecular Formula | Calculated M+ | Observed M+ | Metabolic Note |

|---|---|---|---|---|

| This compound | C₃₀H₅₁OF | 446.3924 | 446.3917 core.ac.uk | Parent compound and substrate for lanosterol 14α-demethylase. core.ac.uk |

| 15α-fluoro-3β-hydroxylanost-7-en-32-aldehyde | C₃₀H₄₉O₂F | 460.3716 | (Predicted) | Metabolite formed by demethylase action; further metabolism is blocked. core.ac.uk |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Protein Complex Structural Analysis

To fully understand how an inhibitor like this compound functions, it is crucial to visualize its interaction with its protein target at an atomic level. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for determining the three-dimensional structure of protein-ligand complexes.

While specific crystallographic data for a this compound-protein complex is not publicly available, the methodology remains the gold standard. The process would involve co-crystallizing the target enzyme, lanosterol 14α-demethylase, with this compound. The resulting crystal would then be exposed to X-rays, and the diffraction pattern would be used to calculate the electron density map, revealing the precise orientation of the inhibitor within the enzyme's active site. This information is invaluable for structure-based drug design. Obtaining such structural data, particularly at physiological temperatures, can provide a more accurate representation of the binding interaction. rsc.org Cryo-EM has become increasingly powerful for large protein complexes and membrane proteins, which are often difficult to crystallize, offering an alternative route to high-resolution structural information.

Chromatographic Separations in Biochemical Research

Chromatography is fundamental to the purification, quantification, and analysis of compounds like this compound in complex biological mixtures.

HPLC/UPLC for Purity Assessment and Quantification in Biological Assays

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for ensuring the purity of this compound after its chemical synthesis and for quantifying its concentration in solutions used for biological assays. These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For a lipophilic molecule like this fluorinated sterol, a reverse-phase HPLC/UPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector is commonly used for detection, as the isolated double bond in the sterol ring provides some UV absorbance. By comparing the peak area of the sample to a calibration curve generated from standards of known concentration, the exact amount of the compound can be determined, which is critical for the accuracy of enzyme inhibition assays. While HPLC methods are widely available for separating various phytosterols, specific methods must be optimized for this particular fluorinated analogue. aocs.org

Table 3: Typical HPLC/UPLC Parameters for Sterol Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 or C8 | Separates nonpolar molecules. |

| Mobile Phase | Acetonitrile/Methanol/Water Gradient | Elutes compounds based on polarity. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation. |

| Detector | UV (205-210 nm) or Mass Spectrometer (LC-MS) | Detects and quantifies the compound. |

GC-MS for Sterol Profile Analysis in Research Samples

Before analysis, sterols are typically derivatized to increase their volatility and improve their chromatographic behavior. aocs.orgnih.gov The most common method is the conversion of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. aocs.orgnih.gov The derivatized sample is then injected into the gas chromatograph, where different sterols are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which fragments them into a unique pattern (mass spectrum) that serves as a molecular fingerprint for identification. researchgate.netspringernature.com By using GC-MS, researchers can simultaneously identify and quantify dozens of different sterols, allowing them to observe how treatment with this compound alters the levels of lanosterol, cholesterol, and other intermediates in the biosynthetic pathway.

Table 4: General GC-MS Protocol for Sterol Profiling

| Step | Description | Rationale |

|---|---|---|

| 1. Extraction | Lipid extraction from the biological sample (e.g., cells, tissue). | Isolates the sterol fraction from other cellular components. |

| 2. Saponification | Optional hydrolysis of steryl esters to free sterols. | Allows for the analysis of total sterol content. |

| 3. Derivatization | Conversion of sterols to TMS ethers. | Increases volatility and improves peak shape for GC analysis. aocs.org |

| 4. GC Separation | Separation on a capillary column (e.g., DB-5ms). | Separates individual sterols based on their retention time. researchgate.netunige.ch |

| 5. MS Detection | Electron ionization and mass analysis. | Provides a mass spectrum for definitive identification and quantification. unige.ch |

Bioimaging Techniques for Cellular Localization Studies

Understanding the precise subcellular location of sterols is fundamental to unraveling their complex roles in cellular processes, from maintaining membrane integrity to participating in signaling pathways. unige.ch Bioimaging techniques offer powerful, minimally invasive windows into the dynamic world of the cell, allowing researchers to visualize the distribution and trafficking of specific lipid molecules like this compound in real-time and within their native environment. arxiv.org The study of sterol transport relies on methods that can distinguish these molecules from a complex background of other lipids and track their movement between organelles. semanticscholar.orgplos.org

Advanced and Label-Free Imaging Modalities

While fluorescence provides high specificity, advanced and label-free techniques are emerging to overcome the potential artifacts introduced by external labels and to provide deeper chemical insights.

Two-Photon Microscopy (TPM): This technique uses near-infrared (NIR) excitation, which allows for deeper tissue penetration, reduced phototoxicity, and lower background fluorescence compared to conventional one-photon microscopy. nih.gov TPM is particularly advantageous for long-term imaging of sterol dynamics in living cells and tissues. nih.gov Probes like BODIPY-cholesterol have good two-photon absorption properties, making them suitable for these applications. researchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the fluorescence lifetime of a probe, which is the average time it remains in the excited state. nih.gov This lifetime can change depending on the probe's local molecular environment (e.g., viscosity, pH). nih.gov Therefore, FLIM can be used to map not just the location but also the biophysical state of the microenvironment surrounding a fluorescent sterol analog. nih.gov

Vibrational Microscopy (CARS and SRS): Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) are label-free techniques that generate contrast based on the intrinsic molecular vibrations of chemical bonds. arxiv.orgnih.gov Lipids, including sterols, have strong signals in the C-H stretching region (2800-3000 cm⁻¹), allowing for their direct visualization without any fluorescent tags. arxiv.orgfrontiersin.org These methods can provide high-speed, 3D-resolved chemical images of lipid distribution in living cells. arxiv.orgnih.gov Hyperspectral CARS, in particular, has the potential to distinguish between different lipid classes based on their unique vibrational spectra. nih.govfrontiersin.org

The following table summarizes advanced bioimaging techniques applicable to the study of this compound.

| Technique | Principle | Applicability to Sterol Research | Citations |

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections. | Imaging the distribution of fluorescently-labeled sterol analogs within specific cellular organelles. | arxiv.orgacs.org |

| Two-Photon Microscopy (TPM) | Uses non-linear excitation with near-infrared light for deep-tissue, low-phototoxicity imaging. | Long-term tracking of fluorescent sterol analogs in live cells, tissues, and organisms. | researchgate.netnih.gov |

| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which is sensitive to the probe's environment. | Mapping the biophysical properties of membranes and organelles where sterols are located. | nih.gov |

| Stimulated Raman Scattering (SRS) | A label-free method that detects intrinsic molecular vibrations for chemical imaging. | Quantitative, label-free imaging and tracking of total sterol and lipid content in live cells. | arxiv.orgnih.gov |

| Coherent Anti-Stokes Raman Scattering (CARS) | A label-free, non-linear optical technique that also probes molecular vibrations. | High-speed, 3D imaging of lipid-rich structures like lipid droplets and membranes. | nih.govfrontiersin.org |

By employing a combination of these advanced bioimaging strategies, researchers can meticulously map the subcellular journey of this compound, providing critical insights into its function and its role in the broader context of sterol metabolism and transport.

Q & A

Q. How do surface interactions (e.g., adsorption on labware) affect the bioavailability of this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.